

# A Spectroscopic Showdown: Unraveling the Isomers of Benzenopropanol

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## Compound of Interest

Compound Name: Benzenopropanol

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For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. In this comprehensive guide, we delve into a spectroscopic comparison of **benzenopropanol** and its key isomers. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we illuminate the subtle yet significant differences that define these closely related compounds. This guide provides a robust dataset for identification, characterization, and quality control, underpinned by detailed experimental protocols.

**Benzenopropanol** and its isomers, including 1-phenyl-1-propanol, 2-phenyl-1-propanol, 3-phenyl-1-propanol, 1-phenyl-2-propanol, and 2-phenyl-2-propanol, share the same molecular formula ( $C_9H_{12}O$ ) but differ in the arrangement of their atoms. These structural variations give rise to distinct spectroscopic fingerprints, which are crucial for their unambiguous identification.

## At a Glance: A Comparative Overview of Spectroscopic Data

The following tables summarize the key spectroscopic data for **benzenopropanol** and its isomers. This side-by-side comparison facilitates rapid differentiation based on characteristic spectral features.

### $^1H$ NMR Spectral Data ( $CDCl_3$ )

Compound	$\delta$ 3.6-4.8					
	$\delta$ 0.9-1.3 (m, 3H, - CH <sub>3</sub> )	$\delta$ 1.6-2.0 (m, 2H, - CH <sub>2</sub> -)	$\delta$ 2.6-3.0 (m, 2H, Ar-CH <sub>2</sub> -)	(m, 1H/2H, - CH-O/- CH <sub>2</sub> -O)	$\delta$ 7.1-7.4 (m, 5H, Ar-H)	-OH Signal (ppm)
3-Phenyl-1-propanol	-	1.91 (quintet)	2.72 (t)	3.69 (t)	7.18-7.32	1.5 (br s)
1-Phenyl-1-propanol	0.91 (t)	1.78 (m)	-	4.59 (t)	7.23-7.37	2.0 (br s)
2-Phenyl-1-propanol	1.25 (d)	-	2.95 (m)	3.68 (d)	7.19-7.35	1.6 (br s)
1-Phenyl-2-propanol	1.22 (d)	-	2.75 (dd), 2.89 (dd)	4.09 (m)	7.15-7.34	1.8 (br s)
2-Phenyl-2-propanol	1.54 (s, 6H)	-	-	-	7.22-7.45	1.8 (s)

**<sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>)**

Compound	C- $\alpha$ (Alcohol)	C- $\beta$	C- $\gamma$ / C- $\alpha'$ (Phenyl)	Aromatic Carbons
3-Phenyl-1-propanol	62.3	34.2	32.1	125.8, 128.4, 128.4, 141.9
1-Phenyl-1-propanol	76.0	31.9	10.1	125.9, 127.4, 128.4, 144.6
2-Phenyl-1-propanol	68.9	45.9	19.3	126.5, 128.5, 129.3, 140.6
1-Phenyl-2-propanol	72.8	45.9	22.8	126.4, 128.5, 129.5, 138.5
2-Phenyl-2-propanol	72.8	32.3 (2xCH <sub>3</sub> )	-	124.7, 126.8, 128.2, 148.9

## IR Spectral Data (Neat/Liquid Film)

Compound	O-H Stretch (cm <sup>-1</sup> )	C-H Stretch (Aromatic) (cm <sup>-1</sup> )	C-H Stretch (Aliphatic) (cm <sup>-1</sup> )	C-O Stretch (cm <sup>-1</sup> )
3-Phenyl-1-propanol	~3330 (broad)	~3026	~2935, 2860	~1058
1-Phenyl-1-propanol	~3360 (broad)	~3028	~2964, 2932, 2874	~1015
2-Phenyl-1-propanol	~3350 (broad)	~3027	~2960, 2928, 2872	~1035
1-Phenyl-2-propanol	~3360 (broad)	~3027	~2967, 2927, 2871	~1080
2-Phenyl-2-propanol	~3400 (broad)	~3058	~2975, 2930	~1175

## Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Base Peak (m/z)	Key Fragment Ions (m/z)
3-Phenyl-1-propanol	136	91	117, 118, 92
1-Phenyl-1-propanol	136	107	79, 77
2-Phenyl-1-propanol	136	105	77, 91
1-Phenyl-2-propanol	136	91	45, 92
2-Phenyl-2-propanol	136	121	77, 91, 43

## Experimental Protocols

The data presented in this guide were acquired using standard spectroscopic techniques. The following are generalized experimental protocols that serve as a reference for obtaining similar results.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
- Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition: Standard proton NMR spectra were acquired with a  $90^\circ$  pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Proton-decoupled carbon NMR spectra were acquired with a  $45^\circ$  or  $90^\circ$  pulse, a spectral width of 200-220 ppm, and a larger number of scans to compensate for the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation (Neat/Liquid Film): A drop of the neat liquid sample was placed between two sodium chloride ( $\text{NaCl}$ ) or potassium bromide ( $\text{KBr}$ ) plates to form a thin film.
- Data Acquisition: The spectrum was recorded over the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean plates was recorded and subtracted from the sample spectrum.

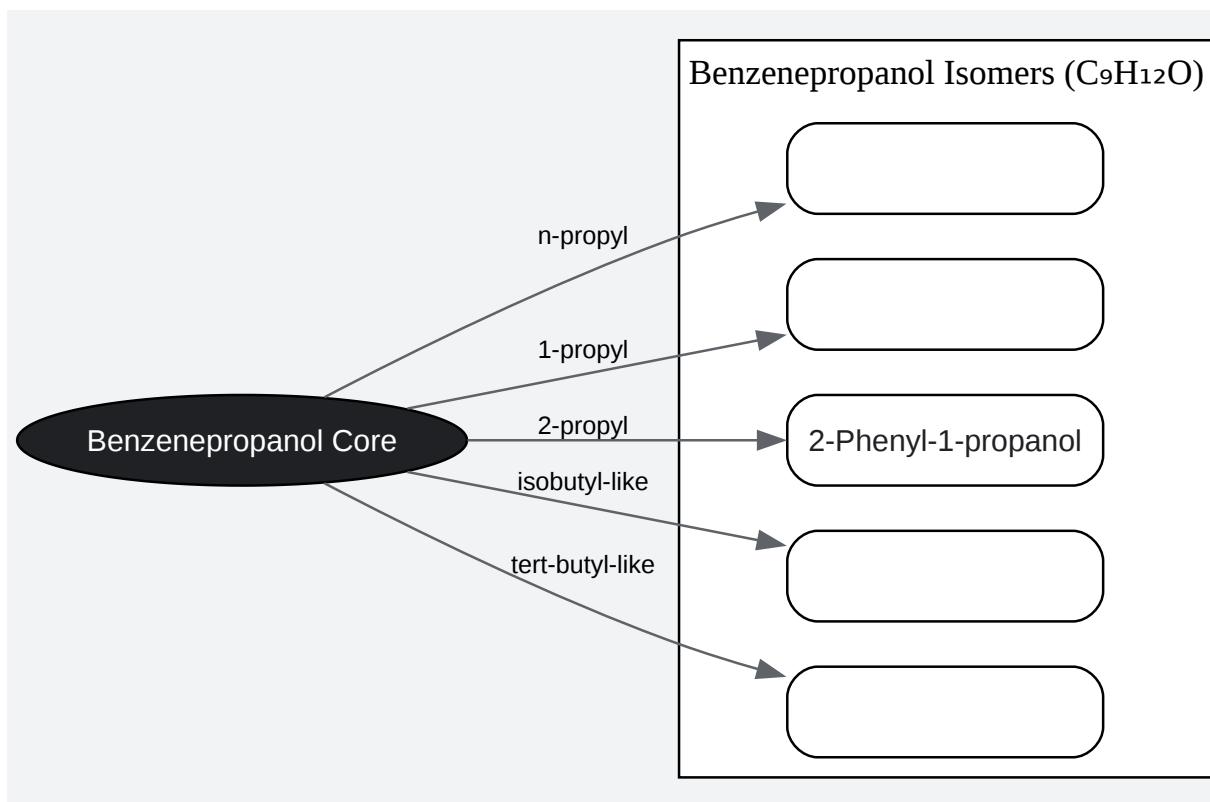
## Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
- Sample Introduction: The sample was introduced into the ion source via direct infusion or through a GC column.
- Ionization: Electron ionization was performed at a standard energy of 70 eV.

- Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of approximately 40-400 amu.

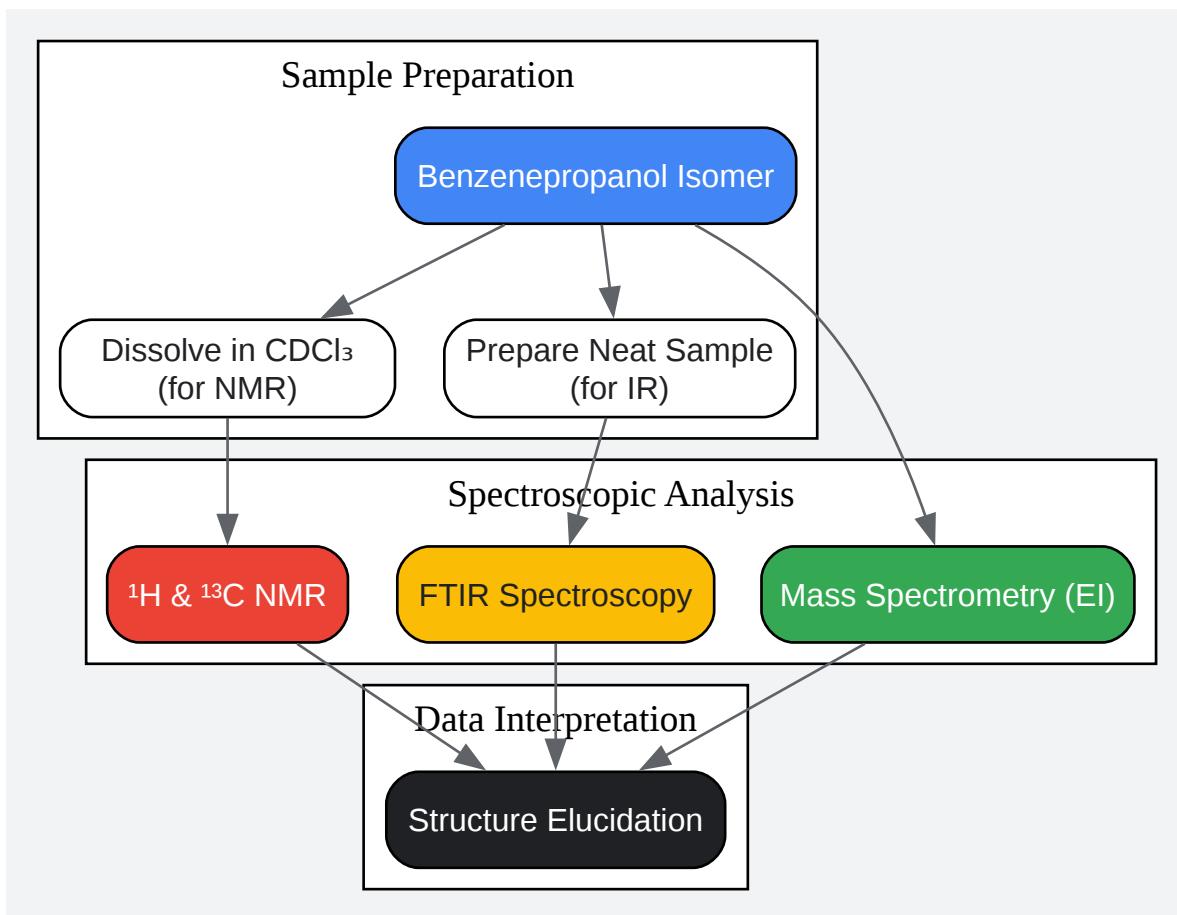
## Visualizing the Isomeric Landscape and Analytical Workflow

To better understand the relationships between these isomers and the process of their analysis, the following diagrams are provided.



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Caption: Structural relationship of **benzenepropanol** isomers.



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Caption: Generalized workflow for spectroscopic analysis.

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